![molecular formula C25H16Cl2S2 B12543381 9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene CAS No. 147697-37-8](/img/structure/B12543381.png)
9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a fluorene core via sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene typically involves the reaction of 9-fluorenone with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl groups under specific conditions.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the parent fluorene compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and electronic components.
Mechanism of Action
The mechanism of action of 9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- Bis(4-fluorophenyl) sulfone
- Bis(4-hydroxyphenyl) sulfone
Uniqueness
Compared to similar compounds, 9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene stands out due to its unique combination of a fluorene core and sulfanyl linkages. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
147697-37-8 |
|---|---|
Molecular Formula |
C25H16Cl2S2 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
9,9-bis[(4-chlorophenyl)sulfanyl]fluorene |
InChI |
InChI=1S/C25H16Cl2S2/c26-17-9-13-19(14-10-17)28-25(29-20-15-11-18(27)12-16-20)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |
InChI Key |
ZOTHOZPJSULXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(SC4=CC=C(C=C4)Cl)SC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


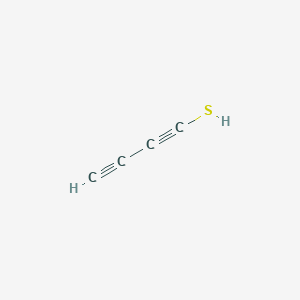
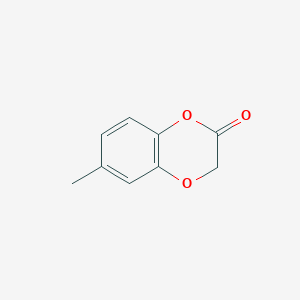
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
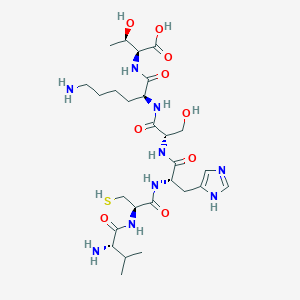

![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
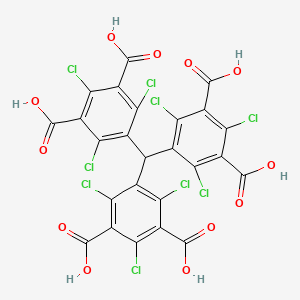
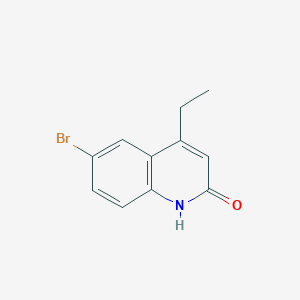
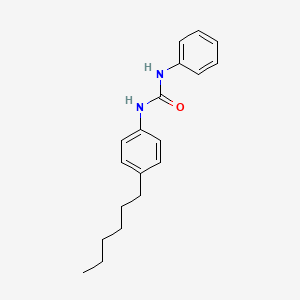
![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
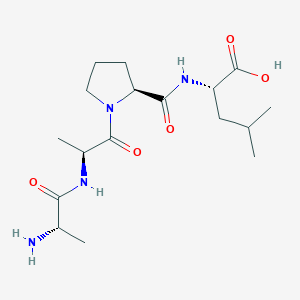
![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
